2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-3-oxo-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-10-7(6-13(11)8-4-5-8)2-1-3-9(10)12(15)16/h1-3,8H,4-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDQHNCFESKQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357667 | |
| Record name | 1H-Isoindole-4-carboxylic acid, 2-cyclopropyl-2,3-dihydro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562868-19-3 | |
| Record name | 1H-Isoindole-4-carboxylic acid, 2-cyclopropyl-2,3-dihydro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 2 Cyclopropyl 3 Oxoisoindoline 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for various chemical modifications, including the formation of amides and esters, reduction to alcohols, and decarboxylation.
The conversion of the carboxylic acid group of 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid into an amide is a fundamental transformation, often employed in the synthesis of biologically active molecules. researchgate.net Direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.govyoutube.com Therefore, the carboxylic acid must first be activated. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. mdpi.compeptide.com
Commonly used coupling reagents belong to several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.comsigmaaldrich.com The choice of reagent can influence reaction efficiency, racemization risk (if chiral centers are present), and side product profiles. peptide.comuniurb.it For instance, carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can cause racemization; this is often mitigated by adding nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com Phosphonium reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium reagents like HATU are highly efficient and reduce side reactions. peptide.comsigmaaldrich.com
The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic substitution by the amine to form the desired amide. mdpi.com
Table 1: Common Coupling Reagents for Amidation
| Reagent Class | Example Reagent | Name | Key Features |
|---|---|---|---|
| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Inexpensive; byproduct is insoluble in many organic solvents. peptide.com |
| DIC | Diisopropylcarbodiimide | Byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com | |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct, removed by aqueous extraction. peptide.com | |
| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Minimizes racemization and dehydration side reactions but forms a carcinogenic byproduct. peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar to BOP but considered safer. sigmaaldrich.com | |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient with low racemization, especially with HOBt. peptide.com |
Esterification: The carboxylic acid can be converted to an ester through reactions with alcohols. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as a solvent helps drive it toward the product. masterorganicchemistry.com The mechanism proceeds by acid-catalyzed nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using coupling reagents like DCC with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). orgsyn.org
Hydrolysis: The reverse reaction, the hydrolysis of an ester derivative of this compound back to the parent carboxylic acid, can be performed under either acidic or basic conditions. youtube.combritannica.com Base-catalyzed hydrolysis, known as saponification, is often preferred because it is irreversible. britannica.com The process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the departure of the alkoxide leaving group. A final protonation step during acidic workup yields the carboxylic acid.
The carboxylic acid group can be reduced to a primary alcohol. msu.edu This transformation requires a powerful reducing agent, as the carboxyl group is at a high oxidation state. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing carboxylic acids to primary alcohols. libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and liberate the alcohol product. chemguide.co.ukchemistrysteps.com The mechanism involves the initial deprotonation of the carboxylic acid by the basic LiAlH₄, followed by hydride addition to the carbonyl carbon. libretexts.orgchemistrysteps.com
Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukchemistrysteps.com The reduction proceeds through an aldehyde intermediate, but this species is more reactive than the starting carboxylic acid and is immediately reduced further, making it impossible to isolate the aldehyde under these conditions. chemguide.co.ukchemistrysteps.com
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. csbsju.edu While simple aromatic carboxylic acids are generally stable, decarboxylation can be induced under specific conditions, often requiring high temperatures or the use of metal catalysts like copper or silver salts. organic-chemistry.orgnih.gov The mechanism can vary, but for aromatic acids, it often involves the formation of an organometallic intermediate or a carbanion stabilized by the aromatic ring. nih.gov
In the case of this compound, the presence of the electron-withdrawing isoindolinone ring system could influence the stability of the carbanionic intermediate formed upon CO₂ loss. The reaction is generally considered an exergonic process. nih.gov Mechanistic studies on related compounds suggest that decarboxylation can proceed through concerted, radical, or β-keto acid-like pathways, depending on the molecular structure and reaction conditions. researchgate.net For cyclopropane (B1198618) carboxylic acids specifically, thermal decarboxylation can be accompanied by ring-opening, proceeding through a diradical intermediate, although this is more common when the cyclopropyl (B3062369) ring is adjacent to two carbonyl groups. arkat-usa.org
Reactivity of the Isoindolinone Lactam Ring System
The isoindolinone core is a γ-lactam fused to a benzene (B151609) ring. chim.it This structure possesses a reactive carbonyl center within the five-membered ring that is susceptible to nucleophilic attack.
The carbonyl carbon of the lactam in the isoindolinone ring is electrophilic and can be attacked by various nucleophiles. researchgate.net However, the amide resonance, where the nitrogen's lone pair of electrons is delocalized into the carbonyl group, makes the lactam less reactive than a ketone. The outcome of the nucleophilic attack depends on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), can add to the lactam carbonyl. This forms a tetrahedral intermediate. nih.gov In some strained lactam systems, these intermediates can be remarkably stable and can be isolated. nih.gov More typically, this intermediate can collapse, leading to the cleavage of the lactam ring to form an open-chain amino ketone. nih.gov The stability and subsequent reaction pathway of the tetrahedral intermediate are key factors in determining the final product. nih.gov Investigations into the reactivity of isoindolinones have shown that they can serve as building blocks for more complex heterocyclic structures through reactions with various carbon and hetero-nucleophiles. researchgate.net
Ring-Opening and Rearrangement Reactions of the Isoindolinone Core
The isoindolinone ring system is a stable heterocyclic motif found in numerous biologically active compounds. thieme-connect.com Its core structure, a fused γ-lactam, is generally resistant to casual ring-opening under neutral or mild acidic and basic conditions. Significant chemical intervention is typically required to cleave the amide bond within the ring.
Reactions analogous to the hydrazinolysis of phthalimides, a common method for amine synthesis, represent a potential pathway for the ring-opening of the isoindolinone core. This would involve a nucleophilic attack by a strong nucleophile, such as hydrazine, at one of the carbonyl carbons, leading to the cleavage of the amide bond and the formation of a more complex hydrazide derivative. However, specific studies detailing this transformation for this compound are not extensively documented in publicly available research. The stability of the isoindolinone core means that reactions are more likely to occur at the more labile carboxylic acid or the strained cyclopropyl group.
Reactivity of the Cyclopropyl Ring
The significant ring strain (~27.5 kcal/mol) inherent in the cyclopropane ring makes it susceptible to a variety of ring-opening and rearrangement reactions that are not observed in larger cycloalkanes. researchgate.net When attached to the nitrogen atom of the isoindolinone, the cyclopropyl group's reactivity is influenced by the electronic properties of the amide.
The N-cyclopropyl amide functionality is known to undergo unique ring-opening and rearrangement reactions under specific conditions. These transformations leverage the release of ring strain as a thermodynamic driving force.
One notable reaction is the Lewis acid-promoted rearrangement. Studies on N-cyclopropylamides have shown that treatment with aluminum trichloride (B1173362) (AlCl₃) can induce a ring-opening rearrangement. researchgate.netrsc.org The proposed mechanism involves coordination of the Lewis acid to the amide oxygen, which facilitates the opening of the cyclopropyl ring to form a stabilized carbocation. This intermediate can then be attacked by a nucleophile, such as a chloride ion, or undergo intramolecular cyclization, leading to products like N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org
Another potential transformation is a ring-expansion reaction. Cyclopropyl amides, when treated with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (CX₄), can be activated to form imidoyl halides in situ. These intermediates can then undergo a ring-expansion to yield N-substituted pyrrolidin-2-ones in good yields. nih.govacs.org This process effectively converts the three-membered cyclopropyl ring into a five-membered lactam ring.
| Reaction Type | Key Reagents | Resulting Product(s) | Reference(s) |
| Lewis Acid-Promoted Rearrangement | AlCl₃ | N-(2-chloropropyl)amides, 5-methyl-2-oxazolines | researchgate.net, rsc.org |
| Ring-Expansion | PPh₃, CX₄ (e.g., CBr₄) | N-substituted pyrrolidin-2-ones | nih.gov, acs.org |
| Photochemical [3+2] Cycloaddition | Visible Light (with olefins) | N-arylaminocyclopentanes | chemrxiv.org |
This table presents reactivity data from model systems containing the N-cyclopropyl amide functional group.
The activation and cleavage of the carbon-carbon single bonds in the cyclopropyl ring is a powerful strategy for forming linear, functionalized molecules. nih.gov This transformation is often mediated by transition metals, which can insert into a C-C bond, or initiated by radical processes. The challenge lies in selectively cleaving the target C-C bond. nih.gov
For substrates containing an N-cyclopropyl group, the nitrogen atom can play a directing role in the C-C bond activation process. ku.edu Transition metal catalysts, particularly those based on palladium, rhodium, or nickel, are effective for this purpose. nih.govnih.govsemanticscholar.org For example, nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents results in ring-opened, 1,3-difunctionalized products. nih.gov While the substrate is a ketone rather than an amide, the principle of transition metal-mediated C-C bond activation is highly relevant.
The regioselectivity of the bond cleavage can be influenced by substituents. In N-cyclopropyl systems, cleavage often occurs at the distal C-C bond (β-carbon elimination) relative to the nitrogen-bearing carbon, facilitated by the formation of a stable metal-chelated intermediate. ku.edu
| Activation Method | Catalyst/Reagent | General Outcome | Reference(s) |
| Transition Metal Catalysis | Nickel or Palladium Complexes | C-C bond cleavage leading to linear alkyl chains | nih.gov, ku.edu |
| Photochemical Activation | Visible Light | Radical-mediated ring opening | chemrxiv.org |
| Lewis Acid Promotion | AlCl₃ | Heterolytic C-C bond cleavage | researchgate.net, rsc.org |
This table summarizes general methods for C-C bond activation in cyclopropyl systems related to the target molecule.
Functionalization of the cyclopropyl ring in this compound is intrinsically linked to the ring-opening and C-C bond activation reactions described above. These transformations convert the compact, three-membered ring into a linear, three-carbon chain that is functionalized at one or both ends.
For instance, the AlCl₃-promoted rearrangement introduces a chlorine atom and a secondary amide linkage, effectively transforming the cyclopropyl group into a 2-chloropropyl side chain. rsc.org Similarly, the nickel-catalyzed difunctionalization of cyclopropyl ketones demonstrates how two different chemical groups can be installed at the 1- and 3-positions of the opened ring. nih.gov
Direct functionalization of the cyclopropyl ring while keeping it intact is more challenging and less common due to the high reactivity towards ring-opening. Such derivatization would likely involve C-H activation, a field of growing importance but not extensively documented for this specific system. Therefore, the primary route to derivatization of the cyclopropyl moiety proceeds through strain-releasing transformations that fundamentally alter the carbon skeleton.
Advanced Spectroscopic and Structural Characterization of 2 Cyclopropyl 3 Oxoisoindoline 4 Carboxylic Acid
Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational and Mechanistic Insights
Advanced NMR studies are crucial for elucidating the three-dimensional structure and dynamic behavior of 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's conformation.
Given the lack of direct spectral data, the following table presents predicted ¹H NMR chemical shifts based on the analysis of similar structures, such as 2-ethyl-3-oxo-isoindoline-4-carboxylic acid and other cyclopropyl-substituted aromatic compounds.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-aromatic (3 protons) | 7.5 - 8.2 | m | - |
| CH₂ (isoindolinone) | ~4.5 | s | - |
| CH (cyclopropyl) | 2.8 - 3.2 | m | - |
| CH₂ (cyclopropyl, 4 protons) | 0.8 - 1.2 | m | - |
| COOH | > 12.0 | br s | - |
Predicted values are based on general NMR principles and data from analogous compounds.
Similarly, the predicted ¹³C NMR chemical shifts are tabulated below.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (carboxylic acid) | 168 - 172 |
| C=O (lactam) | 165 - 169 |
| C-aromatic (quaternary, 3) | 130 - 145 |
| C-aromatic (CH, 3) | 120 - 135 |
| CH₂ (isoindolinone) | ~50 |
| CH (cyclopropyl) | 25 - 35 |
| CH₂ (cyclopropyl, 2) | 5 - 15 |
Predicted values are based on general NMR principles and data from analogous compounds.
Two-dimensional NMR experiments would be instrumental in confirming these assignments. A COSY spectrum would reveal the coupling between the protons on the cyclopropyl (B3062369) ring. HSQC and HMBC spectra would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, confirming the connectivity of the entire molecule.
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of this compound. The exact mass of the molecular ion would provide unambiguous confirmation of the molecular formula, C₁₂H₁₁NO₃.
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule would undergo characteristic fragmentation. A plausible fragmentation pattern is outlined below:
Proposed Mass Spectrometry Fragmentation
| Fragment Ion | Proposed Structure | m/z |
| [M]⁺ | C₁₂H₁₁NO₃⁺ | 217 |
| [M - H₂O]⁺ | Loss of water from carboxylic acid | 199 |
| [M - COOH]⁺ | Loss of the carboxylic acid group | 172 |
| [M - C₃H₅]⁺ | Loss of the cyclopropyl group | 176 |
These proposed fragmentations are based on the known behavior of carboxylic acids and N-substituted isoindolinones under mass spectrometric conditions.
The fragmentation would likely be initiated by the loss of the acidic proton from the carboxylic acid, followed by cleavage of the cyclopropyl or carboxylic acid moieties. Analysis of the isotopic pattern of the molecular ion would further confirm the elemental composition.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.
The key vibrational modes and their expected frequencies are summarized in the following table.
Predicted IR and Raman Active Vibrational Modes
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Cyclopropyl) | Stretching | ~3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=O (Lactam) | Stretching | 1660 - 1690 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Lactam) | Stretching | 1300 - 1400 |
| C-O (Carboxylic Acid) | Stretching | 1200 - 1300 |
Predicted frequencies are based on characteristic group frequencies and data from related molecules.
The broad O-H stretching band in the IR spectrum is a hallmark of the hydrogen-bonded carboxylic acid dimer that is expected to form in the solid state and in concentrated solutions. The position and shape of the C=O stretching bands would be sensitive to the electronic environment and any intramolecular hydrogen bonding. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the cyclopropyl group, which may be weak in the IR spectrum.
X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Assignment
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, analysis of related isoindolinone structures allows for a prediction of its likely solid-state conformation and packing.
The isoindolinone core is expected to be nearly planar. In the solid state, the molecules are likely to form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This dimeric structure is a common feature of carboxylic acids in the solid state. The cyclopropyl group may adopt a conformation that minimizes steric hindrance with the isoindolinone ring.
Predicted Crystallographic Parameters (based on analogs)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Hydrogen Bonding | O-H···O interactions forming dimers |
These predictions are based on the crystal structures of other substituted isoindolinone carboxylic acids.
The crystal packing will likely be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules, in addition to the hydrogen bonding.
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
This compound itself is not a chiral molecule. However, the isoindolinone scaffold is a common feature in many chiral molecules of pharmaceutical interest. If a chiral center were introduced into the molecule, for example, by substitution on the cyclopropyl ring or the isoindolinone core, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable for determining the enantiomeric purity and absolute configuration of the resulting enantiomers.
For a chiral analog, the ECD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the aromatic chromophore. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule. Quantum chemical calculations of the theoretical ECD spectrum for a given enantiomer and its comparison with the experimental spectrum is a powerful method for assigning the absolute configuration. Similarly, VCD, which measures the differential absorption of left and right circularly polarized infrared light, can provide detailed stereochemical information by probing the vibrational transitions of the molecule.
Computational and Theoretical Studies of 2 Cyclopropyl 3 Oxoisoindoline 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid. researchgate.netmdpi.com Methods such as B3LYP are widely used to optimize molecular geometry and calculate electronic properties. mdpi.comnih.gov
The electronic character of the molecule is described by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and carbonyl groups are expected to be the most electron-rich regions (nucleophilic sites), while the hydrogen of the carboxylic acid is the most electron-poor (electrophilic site). Natural Bond Orbital (NBO) analysis can further quantify charge distribution and analyze intramolecular interactions. nih.gov
Table 1: Predicted Electronic Properties via DFT
| Property | Predicted Value / Description |
|---|---|
| HOMO Energy | Localized primarily on the fused benzene (B151609) ring and carboxyl group. |
| LUMO Energy | Distributed over the isoindolinone core, particularly the carbonyl group. |
| HOMO-LUMO Gap (ΔE) | Moderate gap, suggesting good kinetic stability. |
| Most Nucleophilic Site | Oxygen atoms of the carbonyl and carboxylic acid groups. |
| Most Electrophilic Site | Hydrogen atom of the carboxylic acid group. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of reactions involved in the synthesis and transformation of isoindolinone derivatives. researchgate.netacs.org Techniques like Pd-catalyzed intramolecular C-H amidation or Cu-catalyzed functionalization are common routes to the isoindolinone core, and their mechanisms can be mapped out using DFT. researchgate.netacs.orgorganic-chemistry.org
Transition State Analysis and Energy Barriers
A key aspect of mechanistic studies is the identification and characterization of transition states (TS). By locating the TS structure for a particular reaction step, the activation energy barrier (ΔG‡) can be calculated. This barrier determines the rate of the reaction. For instance, in the synthesis of isoindolinones, computational analysis can compare different potential pathways, such as concerted versus stepwise mechanisms, by calculating the energy barriers for each. researchgate.netresearchgate.net For a potential intramolecular cyclization to form the isoindolinone ring, DFT calculations can model the bond-forming process and quantify the associated energy cost.
Energetic Profiles of Key Synthetic and Transformational Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile or reaction coordinate diagram can be constructed. This profile provides a comprehensive view of the reaction's feasibility and kinetics. For the synthesis of this compound, computational modeling could map the energy landscape for a Pd-catalyzed intramolecular C(sp³)–H amidation pathway, identifying the rate-determining step and potential side reactions. researchgate.net DFT analysis has been used to suggest that for some copper-catalyzed isoindolinone syntheses, the rate-determining step may not be C-H bond cleavage but rather the oxidation of a copper π-arene intermediate. acs.org
Table 2: Hypothetical Energetic Profile for a Key Synthetic Step
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (e.g., substituted benzamide). |
| Intermediate 1 | +5.2 | Formation of a catalyst-substrate complex. |
| Transition State (TS1) | +22.5 | Rate-determining C-H activation or cyclization step. |
| Intermediate 2 | -3.1 | Cyclized intermediate. |
| Products | -15.8 | Final isoindolinone product and regenerated catalyst. |
Conformational Analysis and Intramolecular Interactions of the Compound
The three-dimensional structure and flexibility of this compound are determined by its conformational preferences. Conformational analysis involves studying the rotation around single bonds to find the lowest energy structures. Key rotational bonds in this molecule include the one connecting the cyclopropyl (B3062369) group to the nitrogen atom and the bond connecting the carboxylic acid group to the benzene ring.
Studies on similar molecules, like cyclopropyl methyl ketone, show that the cyclopropyl group can adopt different orientations relative to a carbonyl group, with s-cis and s-trans conformations being the most stable. uwlax.edu For the target molecule, rotation of the N-cyclopropyl bond will likely yield distinct low-energy conformers. Furthermore, the orientation of the carboxylic acid group is critical, as it can lead to the formation of a strong intramolecular hydrogen bond between the carboxylic hydrogen and the oxygen of the isoindolinone carbonyl. Such intramolecular interactions significantly stabilize the molecular structure. mdpi.com
Prediction of Spectroscopic Properties from First Principles
Computational methods can accurately predict various spectroscopic properties from first principles. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), while DFT calculations can predict vibrational (IR) spectra and Nuclear Magnetic Resonance (NMR) parameters. nih.govresearchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to compute ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Calculated IR frequencies can help assign experimental vibrational bands to specific functional groups and molecular motions. TD-DFT calculations can predict the λ_max values of electronic transitions, providing insight into the molecule's chromophores. nih.gov
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Feature | Description |
|---|---|---|
| ¹H NMR | Carboxylic acid proton (COOH) | Predicted to be a highly deshielded singlet (>10 ppm). |
| ¹³C NMR | Carbonyl carbons (C=O) | Expected to appear at the low-field end of the spectrum (~165-175 ppm). |
| IR Spectroscopy | C=O stretching vibrations | Two distinct bands are predicted for the amide and carboxylic acid carbonyls. |
| UV-Vis (TD-DFT) | π → π* transitions | Strong absorptions predicted in the UV region, associated with the aromatic system. |
Machine Learning and Chemoinformatics Applications in Related Compound Space for Reactivity and Synthesis Prediction
Machine learning (ML) and chemoinformatics are increasingly being applied to predict reactivity and optimize synthetic routes for complex molecules. organic-chemistry.orgcmu.edu While specific ML models for this compound may not exist, models trained on large datasets of related reactions can predict outcomes for its synthesis. beilstein-journals.org
ML models can predict reaction yields, identify optimal catalysts, solvents, and reagents, and even forecast reaction barriers with high accuracy. beilstein-journals.orgnih.gov These models often use molecular descriptors derived from DFT calculations as input features, combining the predictive power of quantum mechanics with the speed of machine learning. youtube.com For instance, a Δ-learning model can be used to predict a correction to a lower-level quantum mechanical calculation, providing high-accuracy energy predictions at a fraction of the computational cost. rsc.org Such approaches can accelerate the discovery and optimization of synthetic pathways for novel isoindolinone derivatives. cmu.edu
Applications of 2 Cyclopropyl 3 Oxoisoindoline 4 Carboxylic Acid in Organic Synthesis
Role as a Versatile Synthetic Building Block and Intermediate for Complex Molecules
The 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid molecule possesses several reactive sites that can be exploited for the synthesis of more complex molecules. The carboxylic acid group is a versatile handle for a variety of chemical transformations. For instance, it can be readily converted into esters, amides, or acid halides, allowing for the introduction of a wide array of substituents. This functional group also allows for transformations such as Curtius, Schmidt, or Hofmann rearrangements to yield amines, which can then be further functionalized.
The isoindolinone core itself is a stable heterocyclic system that can be modified through various synthetic strategies. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents that can modulate the electronic and steric properties of the molecule. Furthermore, the lactam functionality within the isoindolinone ring can potentially be cleaved under specific conditions to reveal new reactive sites for further elaboration. The presence of the cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability to the final products, a desirable feature in the design of bioactive molecules. ffhdj.com
The utility of similar isoindolinone and carboxylic acid-containing molecules as synthetic intermediates is well-documented. For example, isoindolinone derivatives are key intermediates in the synthesis of various pharmaceutical agents. mdpi.com Similarly, quinoline-4-carboxylic acids, which share the feature of a heterocyclic ring bearing a carboxylic acid, are used as precursors for the synthesis of fused heterocyclic systems with interesting biological activities. nih.govnih.govresearchgate.net
Table 1: Potential Transformations of this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | SOCl₂, then R'OH | Ester derivative |
| This compound | EDC, HOBt, R'R"NH | Amide derivative |
| This compound | (COCl)₂, then NaN₃, then heat, then H₂O | 4-amino-2-cyclopropylisoindolin-1-one |
| This compound | HNO₃, H₂SO₄ | Nitrated aromatic derivative |
Scaffold for Combinatorial Chemistry and Advanced Organic Synthesis Methodologies
The structural rigidity and functional group handles of this compound make it an attractive scaffold for combinatorial chemistry. Combinatorial chemistry aims to rapidly generate large libraries of related compounds for screening in drug discovery and materials science. ingentaconnect.com The carboxylic acid moiety of the title compound serves as a convenient attachment point for a diverse range of building blocks.
In a typical combinatorial library synthesis, the carboxylic acid could be activated and reacted with a library of amines to generate a library of amides. Alternatively, it could be reduced to an alcohol and then used in ether synthesis with a variety of alkyl halides. The isoindolinone scaffold provides a constant core structure, while the substituents introduced via the carboxylic acid provide the diversity within the library. The development of efficient methods for the structural modification of isoindolinone scaffolds is an active area of research. rsc.org
Moreover, the isoindolinone ring system can be synthesized through various modern synthetic methods, including transition metal-catalyzed C-H activation and annulation reactions. nih.govacs.org These advanced methodologies could potentially be adapted for the synthesis of libraries of substituted this compound derivatives, further expanding the accessible chemical space. The ability to generate a library of compounds based on this scaffold would be highly valuable for identifying new molecules with desired biological or material properties.
Precursor to Other Complex Heterocyclic Systems and Analogs
The this compound scaffold can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. The combination of the aromatic ring, the lactam, and the carboxylic acid provides multiple opportunities for intramolecular cyclization reactions. For instance, the carboxylic acid could be converted to a functional group that could react with a substituent on the aromatic ring to form a new ring.
Drawing analogy from the chemistry of quinoline (B57606) carboxylic acids, which are used to prepare fused heterocycles like thiazepino- and diazepino-quinolones, one can envision similar transformations for the isoindolinone system. nih.govnih.gov For example, after introduction of a suitable functional group at the 5- or 7-position of the isoindolinone ring, an intramolecular condensation with the carboxylic acid at the 4-position could lead to novel tricyclic structures.
Furthermore, the lactam ring of the isoindolinone could potentially undergo ring-opening reactions to provide access to ortho-disubstituted benzene (B151609) derivatives, which are themselves versatile intermediates for the synthesis of a variety of other heterocyclic systems. The unique substitution pattern of the starting material would lead to products that might be difficult to access through other synthetic routes.
Utilization in Ligand Design for Catalysis or Supramolecular Assemblies
The design of organic ligands that can coordinate to metal ions is a cornerstone of catalysis and supramolecular chemistry. The structure of this compound contains potential metal binding sites. The carboxylic acid group is a classic coordinating group for a wide range of metal ions. The oxygen atom of the lactam carbonyl group could also participate in metal coordination.
The rigid isoindolinone backbone can provide a well-defined spatial arrangement for these coordinating groups, which is a crucial aspect of ligand design. By modifying the substituents on the isoindolinone scaffold, it may be possible to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity or the structure of the resulting supramolecular assemblies. Isoindoline-based ligands have been explored for their applications in transition metal complexes. rsc.org
The combination of a hard oxygen donor from the carboxylate and a potentially softer donor site that could be introduced elsewhere on the molecule could lead to the formation of stable and selective catalysts for a variety of organic transformations. Additionally, the ability of carboxylic acids to form strong hydrogen bonds suggests that this molecule could be a valuable building block for the construction of complex supramolecular architectures through self-assembly processes.
Q & A
Q. What are the established synthetic routes for 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of precursors such as substituted nitrophenylacetic acids with formaldehyde or cyclopropane derivatives under acidic or basic conditions . Key steps include:
- Oxidation : Use potassium permanganate or chromium trioxide to introduce the keto group at position 3.
- Cyclopropane introduction : Employ cyclopropanation reagents (e.g., Simmons-Smith reagent) to functionalize the isoindoline core.
Yield optimization requires precise control of temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or over-oxidation, necessitating purification via recrystallization or column chromatography .
Q. How can structural elucidation be performed for this compound?
- Spectroscopy : Use -NMR to identify cyclopropyl proton environments (δ 1.2–2.0 ppm) and carboxylic acid protons (broad singlet at δ 10–12 ppm). IR confirms the carbonyl (C=O, ~1700 cm) and carboxylic acid (–COOH, ~2500–3300 cm) groups .
- X-ray crystallography : Resolve spatial arrangement of the isoindoline core and cyclopropyl substituent, critical for confirming stereochemistry .
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis of the cyclopropyl group or decarboxylation. Stability studies indicate no decomposition under recommended conditions, but prolonged exposure to light or moisture may degrade the compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies in reactivity (e.g., unexpected substitution patterns) may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at position 2, while nonpolar solvents favor electrophilic attacks on the isoindoline ring .
- Catalyst selection : Palladium catalysts promote Suzuki-Miyaura couplings with aryl halides, whereas copper(I) catalysts optimize Ullmann-type reactions .
Validate results using controlled replicates and computational modeling (e.g., DFT calculations to predict reaction pathways) .
Q. What methodologies are suitable for assessing biological activity in drug discovery?
- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays against tumor cell lines (e.g., HeLa or MCF-7) .
- Enzyme inhibition : Test interactions with cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays. The carboxylic acid group may chelate metal ions in enzymatic active sites .
- ADME profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Q. How can computational modeling enhance the design of derivatives with improved properties?
- Docking studies : Use PubChem’s 3D conformers (CID 275785) to predict binding affinities with target proteins (e.g., EGFR or HIV protease) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- Solubility prediction : Apply COSMO-RS simulations to optimize logP values for better aqueous solubility .
Data Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
